molecular formula C5H10ClFO3S B2507548 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride CAS No. 1909316-47-7

2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride

Cat. No.: B2507548
CAS No.: 1909316-47-7
M. Wt: 204.64
InChI Key: XECOMRNLFSLJJB-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H10ClFO3S and a molecular weight of 204.65 g/mol . It is commonly used in organic synthesis and various chemical reactions due to its unique structural properties.

Preparation Methods

The synthesis of 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 2-fluoro-3-methoxy-2-methylpropane-1-sulfonic acid with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the sulfonyl chloride group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Common Reagents and Conditions: Typical reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dichloromethane or acetonitrile.

Scientific Research Applications

2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These reactions are facilitated by the electron-withdrawing effects of the fluorine and methoxy groups, which enhance the electrophilicity of the sulfonyl chloride group .

Comparison with Similar Compounds

Similar compounds to 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride include:

    Methanesulfonyl chloride: A simpler sulfonyl chloride with similar reactivity but lacking the fluorine and methoxy groups.

    Trifluoromethanesulfonyl chloride: A more reactive sulfonyl chloride due to the presence of three fluorine atoms.

    2-Fluoro-3-methoxypropane-1-sulfonyl chloride: A closely related compound with a similar structure but without the methyl group at the 2-position.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and properties compared to other sulfonyl chlorides .

Properties

IUPAC Name

2-fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClFO3S/c1-5(7,3-10-2)4-11(6,8)9/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECOMRNLFSLJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(CS(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClFO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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